molecular formula C21H15ClN4O2 B11485704 3-(2-chlorobenzyl)-4-oxo-N-(pyridin-4-yl)-3,4-dihydrophthalazine-1-carboxamide

3-(2-chlorobenzyl)-4-oxo-N-(pyridin-4-yl)-3,4-dihydrophthalazine-1-carboxamide

Cat. No.: B11485704
M. Wt: 390.8 g/mol
InChI Key: MWFCUAYFLROMPW-UHFFFAOYSA-N
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Description

3-[(2-CHLOROPHENYL)METHYL]-4-OXO-N-(PYRIDIN-4-YL)-3,4-DIHYDROPHTHALAZINE-1-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chlorophenyl group, a pyridinyl group, and a dihydrophthalazine core.

Properties

Molecular Formula

C21H15ClN4O2

Molecular Weight

390.8 g/mol

IUPAC Name

3-[(2-chlorophenyl)methyl]-4-oxo-N-pyridin-4-ylphthalazine-1-carboxamide

InChI

InChI=1S/C21H15ClN4O2/c22-18-8-4-1-5-14(18)13-26-21(28)17-7-3-2-6-16(17)19(25-26)20(27)24-15-9-11-23-12-10-15/h1-12H,13H2,(H,23,24,27)

InChI Key

MWFCUAYFLROMPW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CN2C(=O)C3=CC=CC=C3C(=N2)C(=O)NC4=CC=NC=C4)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-CHLOROPHENYL)METHYL]-4-OXO-N-(PYRIDIN-4-YL)-3,4-DIHYDROPHTHALAZINE-1-CARBOXAMIDE typically involves multiple steps, including the formation of the dihydrophthalazine core and the introduction of the chlorophenyl and pyridinyl groups. Common synthetic routes may involve:

    Formation of the Dihydrophthalazine Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Chlorophenyl Group: This step may involve the use of chlorophenyl reagents under specific conditions to attach the chlorophenyl group to the core structure.

    Introduction of the Pyridinyl Group: This can be done using pyridinyl reagents in the presence of catalysts to ensure proper attachment.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-[(2-CHLOROPHENYL)METHYL]-4-OXO-N-(PYRIDIN-4-YL)-3,4-DIHYDROPHTHALAZINE-1-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where specific groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

3-[(2-CHLOROPHENYL)METHYL]-4-OXO-N-(PYRIDIN-4-YL)-3,4-DIHYDROPHTHALAZINE-1-CARBOXAMIDE has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(2-CHLOROPHENYL)METHYL]-4-OXO-N-(PYRIDIN-4-YL)-3,4-DIHYDROPHTHALAZINE-1-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. This compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

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